9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
Description
Significance of Spirocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry
Spirocyclic scaffolds are pivotal in modern organic synthesis and medicinal chemistry due to their inherent structural rigidity and three-dimensionality. rsc.orgtandfonline.com Unlike linear or planar molecules, the fixed spatial arrangement of spirocycles allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. rsc.orgtandfonline.com This three-dimensional nature is crucial for exploring new chemical space and developing novel drug candidates. rsc.orgresearchgate.net
The introduction of a spirocyclic core into a molecule can significantly improve its physicochemical properties. nih.gov These improvements include enhanced solubility, metabolic stability, and bioavailability, which are critical factors in the successful development of new drugs. researchgate.net The rigid framework of spirocycles reduces the conformational flexibility of a molecule, which can minimize the entropic penalty upon binding to a target receptor, thereby increasing potency. rsc.org Furthermore, the novelty of spirocyclic structures often provides opportunities for securing intellectual property rights for new chemical entities. researchgate.net
| Property Enhanced by Spirocyclic Scaffold | Significance in Drug Discovery |
| Three-Dimensionality | Allows for better interaction with complex 3D biological targets. tandfonline.com |
| Structural Rigidity | Reduces conformational entropy loss upon binding, potentially increasing potency. rsc.org |
| Physicochemical Properties | Can improve solubility, lipophilicity, and metabolic stability. nih.gov |
| Novelty | Opens up new areas of chemical space and provides patentability. researchgate.net |
Overview of Oxa- and Diaza-Spiro[4.5]decane Systems in Chemical Biology
The spiro[4.5]decane framework, consisting of a five-membered ring fused to a six-membered ring through a spiro-carbon, is a common motif in medicinal chemistry. The incorporation of heteroatoms such as oxygen (oxa) and nitrogen (diaza) into this scaffold gives rise to a diverse class of molecules with a wide range of biological activities. These heteroatoms can serve as key hydrogen bond donors or acceptors, crucial for molecular recognition and binding to biological targets. unina.it
For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor, which is implicated in various central nervous system disorders. nih.gov Similarly, various diazaspiro[4.5]decane derivatives have been investigated for their potential as antifungal agents by inhibiting chitin (B13524) synthase. nih.gov The specific arrangement and type of heteroatoms within the spirocyclic system play a critical role in determining the compound's biological activity and selectivity. Research on these systems continues to yield promising candidates for new therapeutic interventions. researchgate.net
Rationale for Investigating 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane as a Privileged Chemical Scaffold
The investigation of this compound is founded on the synergistic combination of its structural components, each of which is considered a privileged element in medicinal chemistry.
The core 6-oxa-2,9-diazaspiro[4.5]decane structure provides a rigid, three-dimensional framework. The presence of two nitrogen atoms and one oxygen atom offers multiple points for hydrogen bonding and potential interactions with biological targets. The piperidine (B6355638) ring (containing the N-9 atom) is a prevalent scaffold in a vast number of pharmaceuticals, known to enhance biological activities and modulate pharmacokinetic properties. researchgate.net
The addition of a benzyl (B1604629) group to the nitrogen at the 9-position is a strategic modification in drug design. The N-benzyl group introduces a bulky, hydrophobic moiety that can engage in van der Waals and π-stacking interactions within a receptor's binding pocket. unina.it This type of substitution is a well-established method for modulating a compound's affinity and selectivity for its target. nih.gov For example, N-benzylation of certain tryptamines has been shown to significantly increase their affinity for serotonin (B10506) receptors. nih.gov In the context of angiotensin receptor blockers, a carboxy benzyl group has been utilized to mimic the phenolic moiety of tyrosine, leading to stronger receptor binding. wikipedia.org
Therefore, this compound represents a "privileged" scaffold because it combines the desirable three-dimensional and heteroatomic features of the spiro[4.5]decane system with the well-documented pharmacological advantages conferred by the N-benzyl piperidine motif. This unique combination makes it an attractive candidate for library synthesis and screening against a variety of biological targets in the pursuit of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-6-oxa-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-9-17-14(12-16)6-7-15-11-14/h1-5,15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRFEKCXSSKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(CCO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 9 Benzyl 6 Oxa 2,9 Diazaspiro 4.5 Decane
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. uobasrah.edu.iqnih.gov It provides information on the number of chemically distinct nuclei, their connectivity, and their spatial relationships.
For 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the benzyl (B1604629) group and the spirocyclic core. The aromatic protons of the benzyl group would typically appear in the downfield region of the spectrum. The benzylic methylene protons would likely present as a singlet, while the protons on the piperidine (B6355638) and tetrahydrofuran rings of the spiro[4.5]decane system would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. youtube.com Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and its local electronic environment. For instance, the aromatic carbons of the benzyl group would resonate at lower field compared to the sp³-hybridized carbons of the spirocyclic rings.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine and tetrahydrofuran rings. HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. measurlabs.com By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the precise molecular formula can be determined. nih.govrsc.org
For this compound, HRMS analysis would provide the exact mass of the molecular ion, which could then be used to confirm its elemental formula (C₁₄H₂₀N₂O). This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific types of chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic and aliphatic portions of the molecule. The spectrum would also likely show C-N and C-O stretching vibrations corresponding to the amine and ether functionalities within the spirocyclic system. The presence of N-H stretching bands would depend on whether the secondary amine is protonated.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision.
Should a suitable single crystal of this compound be obtained, X-ray crystallography could be used to unequivocally establish its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.netiucr.org This technique would also determine the absolute stereochemistry of any chiral centers within the molecule, providing a complete and unambiguous picture of its three-dimensional architecture.
Conformational Analysis and Ring Dynamics
The spiro[4.5]decane ring system can adopt various conformations, and the preferred conformation is influenced by the substituents on the rings.
Analysis of Spiro[4.5]decane Ring Systems Conformation
The conformational analysis of the this compound would focus on the preferred conformations of the piperidine and tetrahydrofuran rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.innih.gov However, the presence of the spirocyclic fusion and the bulky benzyl group on one of the nitrogen atoms could influence this preference, potentially leading to distorted chair or even boat conformations. ias.ac.in The tetrahydrofuran ring is more flexible and can adopt various envelope and twist conformations. nih.gov Computational modeling, in conjunction with NMR data (such as Nuclear Overhauser Effect measurements), would be instrumental in determining the most stable conformation of the entire spirocyclic system in solution.
Influence of Heteroatoms (Oxygen and Nitrogen) on Ring Flexibility and Rigidity
The this compound scaffold is characterized by a spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a common carbon atom. The presence of nitrogen and oxygen atoms within these rings significantly modulates their conformational behavior compared to their carbocyclic analogs.
The piperidine ring, containing two nitrogen atoms, is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the presence of the N-benzyl group at the 9-position can influence the ring's flexibility. The nitrogen atom's lone pair of electrons and the steric bulk of the benzyl group can affect the ring's inversion barrier. In similar N-substituted piperidine systems, the chair conformation is overwhelmingly preferred, but the rate of ring inversion can be influenced by the nature of the substituent.
The tetrahydrofuran ring, containing the oxygen atom, is known for its flexibility and typically adopts an envelope or twist conformation. The oxygen heteroatom, with its smaller van der Waals radius compared to a methylene group and the presence of lone pairs, reduces the torsional strain in the ring, allowing for a lower barrier to pseudorotation between different puckered conformations. The spiro-fusion to the piperidine ring will, to some extent, restrict this flexibility, but the tetrahydrofuran moiety is still expected to be more dynamic than the piperidine ring.
Table 1: Comparison of Heteroatom Effects on Ring Conformation
| Heteroatom | Ring System | Typical Conformation | Influence on Flexibility |
| Nitrogen (Amine) | Piperidine | Chair | Generally rigid, inversion barrier influenced by N-substituents. |
| Oxygen (Ether) | Tetrahydrofuran | Envelope or Twist | Flexible with a low barrier to pseudorotation. |
Conformational Preferences of the Benzyl Moiety and its Impact on Overall Structure
In most N-alkyl and N-benzyl piperidine derivatives, the equatorial orientation of the substituent is thermodynamically favored to minimize steric interactions with the axial hydrogens on the piperidine ring. An axial benzyl group would experience significant 1,3-diaxial interactions, which are generally destabilizing. Therefore, it is highly probable that the benzyl group in this compound predominantly occupies the equatorial position.
The rotational freedom around the N-CH₂ bond of the benzyl group also contributes to the conformational landscape. The phenyl ring can rotate, and its preferred orientation will be one that minimizes steric clash with the rest of the spirocyclic framework. Computational studies on similar N-benzyl heterocyclic amines have shown that the phenyl ring often orients itself to be perpendicular or gauche to the plane of the heterocyclic ring to avoid steric hindrance.
The conformational preference of the benzyl group has a cascading effect on the molecule's properties. An equatorial benzyl group will influence the accessibility of the nitrogen's lone pair, which can have implications for the molecule's basicity and its ability to engage in intermolecular interactions.
Table 2: Predicted Conformational Data for the Benzyl Group
| Parameter | Predicted Value/State | Rationale |
| Position on Piperidine Ring | Predominantly Equatorial | Minimization of 1,3-diaxial steric strain. |
| Dihedral Angle (C-N-CH₂-Ph) | Variable, likely staggered | To avoid steric clashes between the phenyl ring and the spiro system. |
Computational and Theoretical Investigations of 9 Benzyl 6 Oxa 2,9 Diazaspiro 4.5 Decane
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions and predicting their stereochemical outcomes. For a molecule like 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane, DFT calculations are instrumental in modeling the transition states of its synthetic pathways. researchgate.net By calculating the activation energies of different reaction pathways, chemists can predict the most likely mechanism and identify key intermediates.
Furthermore, DFT is crucial for understanding the diastereoselectivity often observed in the synthesis of spirocyclic systems. mdpi.com For instance, in a potential synthetic route involving a cycloaddition to form the spiro[4.5]decane core, DFT can model the energies of the different diastereomeric transition states. This allows for a rational explanation of why one diastereomer is formed preferentially over another, a critical aspect for the synthesis of enantiomerically pure compounds. researchgate.net
Hypothetical DFT Energy Profile for a Key Synthetic Step
| Transition State | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| TS-1A | Transition state leading to the (R,S)-diastereomer | 22.5 |
| TS-1B | Transition state leading to the (S,S)-diastereomer | 24.8 |
This table is a hypothetical representation to illustrate the kind of data generated from DFT calculations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound. These methods are particularly useful for exploring the conformational landscape of the molecule, identifying low-energy conformers, and understanding how it might interact with biological macromolecules.
MD simulations can track the atomic movements of the molecule over time, providing insights into the flexibility of the pyrrolidine (B122466) and tetrahydropyran (B127337) rings and the rotational freedom of the benzyl (B1604629) group. This information is vital for drug design, as the molecule's ability to adopt a specific conformation is often key to its biological activity. For instance, simulations can predict how the spiro scaffold orients its substituents in a protein binding pocket. nih.gov
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are employed to characterize the electronic properties of this compound, which in turn dictate its reactivity. nih.gov By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the most reactive sites of the molecule.
For example, the nitrogen atoms in the diazaspiro core are expected to be nucleophilic, and their relative reactivity can be quantified through calculations of their partial atomic charges and the energies of their lone pair orbitals. The benzyl group, being electron-rich, can also influence the molecule's electronic properties through aromatic interactions. This detailed electronic picture is invaluable for predicting how the molecule will behave in different chemical environments and for designing derivatives with tailored reactivity.
Bioisosteric Potential and Scaffold Rigidity
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug discovery. The 6-oxa-2,9-diazaspiro[4.5]decane scaffold has been investigated as a potential bioisostere for commonly used motifs in medicinal chemistry. uniba.itresearchgate.net
The this compound scaffold can be theoretically compared to well-established bioisosteres like piperazine (B1678402) and morpholine (B109124). While piperazine and morpholine are flexible six-membered rings, the spirocyclic nature of this compound introduces a greater degree of conformational rigidity. uniba.it Computational methods can quantify this by comparing the potential energy surfaces of these molecules. The spirocyclic compound will have a more constrained set of low-energy conformations. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The presence of the oxa- group also provides a hydrogen bond acceptor, similar to morpholine.
The spirocenter is the defining feature of this compound, imparting significant rigidity to the molecule. This spirocyclic fusion forces the two rings into perpendicular orientations, leading to a well-defined three-dimensional structure. This contrasts with more flexible, non-spirocyclic analogues. The rigidity of the scaffold means that the vectors of the substituents are held in specific orientations, which can be highly beneficial for optimizing interactions with a biological target. uniba.itresearchgate.net The exploration of this unique three-dimensional chemical space is a key reason for the interest in spirocyclic compounds in drug discovery.
Prediction of Spectroscopic Parameters and Validation
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be used to validate experimental findings. nih.gov For example, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structure and stereochemistry of the synthesized compound. researchgate.net Discrepancies between calculated and experimental spectra can point to unexpected structural features or conformational preferences.
Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Spirocenter (C5) | 75.2 | 74.8 |
| CH2-O (C7) | 68.9 | 68.5 |
| Benzyl CH2 | 58.1 | 57.9 |
This table is a hypothetical representation to illustrate the validation of computational methods against experimental data.
Investigational Biological Applications and Molecular Target Interactions Pre Clinical/in Vitro Focus
General Overview of Spiro Heterocycles in Investigational Biological Research
Spiro heterocycles are a fascinating and increasingly important class of compounds in medicinal chemistry and drug discovery. Their unique three-dimensional architecture, where two rings are connected by a single common atom, imparts conformational rigidity and novel structural motifs that are often sought after in the design of new therapeutic agents. This distinct geometry allows for precise spatial orientation of functional groups, which can lead to high affinity and selectivity for biological targets.
The incorporation of a spiro center can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The inherent complexity and novelty of spirocyclic systems make them attractive scaffolds for exploring new chemical space in the search for compounds with unique biological activities.
Indeed, spiro heterocyclic frameworks are found in a variety of natural products and have been utilized in the development of compounds with a wide range of pharmacological properties. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. The versatility of their synthesis and the ability to introduce diverse substituents make them a valuable platform for generating libraries of compounds for high-throughput screening and lead optimization.
Exploration of Potential Receptor or Enzyme Interactions
Based on the biological activities of structurally similar oxa- and diazaspiro[4.5]decane derivatives, it is plausible that 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane could interact with various receptors and enzymes. The following subsections explore these potential interactions based on preclinical and in vitro studies of analogous compounds.
Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. Studies on related spiro compounds have demonstrated significant binding to several important receptor families.
Sigma Receptors: A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective sigma-1 receptor ligands. nih.gov These compounds exhibited nanomolar affinity for sigma-1 receptors, with one of the lead compounds showing a Ki of 0.47 nM. nih.gov The study highlighted the potential for this spiro scaffold to be developed into imaging agents for sigma-1 receptors, which are implicated in a variety of neurological disorders. nih.gov
Adrenergic Receptors: Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their potential as alpha-adrenergic blockers. nih.gov In studies involving dogs, certain derivatives were found to be alpha-2 adrenoceptor antagonists, while others were more selective for alpha-1 adrenoceptors. nih.gov This suggests that the diazaspiro[4.5]decane core can be a valuable template for developing agents that modulate the adrenergic system, with potential applications in treating hypertension. nih.gov
Serotonin (B10506) Receptors: The 1-oxa-4-thiaspiro[4.5]decane scaffold has been investigated for its interaction with serotonin receptors. Derivatives of this compound were synthesized and tested for their binding affinity at the 5-HT1A receptor, showing promise as potent and selective agonists. researchgate.netepa.gov
The following table summarizes the receptor binding affinities of some representative oxa-azaspiro[4.5]decane analogs:
Table 1: Receptor Binding Affinities of Selected Oxa-Azaspiro[4.5]decane Analogs
| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 | 0.47 - 12.1 nM | nih.gov |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives | Alpha-1/Alpha-2 Adrenergic | Not specified | nih.gov |
In addition to receptor binding, spiro heterocycles have shown significant potential as enzyme inhibitors.
Chitin (B13524) Synthase Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase (CHS), a crucial enzyme in fungal cell wall biosynthesis. nih.gov Several of these compounds exhibited moderate to excellent potency against CHS, with IC50 values in the range of 0.12 to 0.29 mM. nih.gov Mechanistic studies revealed that these compounds act as non-competitive inhibitors of the enzyme. researchgate.net This line of research suggests that the diazaspiro[4.5]decane scaffold could be a promising starting point for the development of novel antifungal agents. nih.gov
Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibition: In the realm of inflammatory diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1. acs.orgnih.gov One lead compound demonstrated IC50 values of 6 nM for TYK2 and 37 nM for JAK1, with significant selectivity over JAK2. acs.orgnih.gov This highlights the potential of this spirocyclic system in the development of treatments for inflammatory bowel disease and other autoimmune disorders. nih.gov
The table below presents the enzyme inhibition data for some analogous diazaspiro[4.5]decan-1-one compounds:
Table 2: Enzyme Inhibition by Representative Diazaspiro[4.5]decan-1-one Analogs
| Compound Class | Target Enzyme | IC50 | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Chitin Synthase (CHS) | 0.12 - 0.29 mM | Non-competitive | nih.govresearchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | TYK2 | 6 nM | Not specified | acs.orgnih.gov |
Mechanistic Studies of Molecular Action in In Vitro Systems
Understanding the mechanism of action at a molecular level is critical for the rational design of new drugs. While direct mechanistic studies on this compound are not available, insights can be drawn from its analogs.
For the 2,8-diazaspiro[4.5]decan-1-one derivatives that inhibit chitin synthase, enzyme kinetics experiments have shown them to be non-competitive inhibitors. researchgate.net This suggests that they bind to a site on the enzyme that is distinct from the substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency.
In the case of the TYK2/JAK1 inhibitors, the excellent anti-inflammatory effects observed in preclinical models were found to be mediated by the regulation of genes controlled by these kinases, as well as the modulation of Th1, Th2, and Th17 cell formation. nih.gov This indicates that the compounds interfere with the signaling pathways that are crucial for the inflammatory response.
The alpha-adrenergic blocking activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones points to a direct interaction with these receptors, leading to the inhibition of their signaling and a subsequent reduction in blood pressure. nih.gov
Applications as Chemical Probes for Elucidating Biological Pathways
The high affinity and selectivity of certain spiro compounds for their biological targets make them excellent candidates for development as chemical probes. These tools are invaluable for studying the role of specific proteins in complex biological pathways.
The development of a fluorine-18 (B77423) labeled 1-oxa-8-azaspiro[4.5]decane derivative is a prime example of this application. nih.gov This radioligand has been used in biodistribution studies in mice, demonstrating high initial brain uptake and specific accumulation in sigma-1 receptor-rich areas. nih.gov Such probes are instrumental for in vivo imaging techniques like positron emission tomography (PET), allowing for the non-invasive study of sigma-1 receptor distribution and function in both healthy and diseased states.
Given the potential for the this compound scaffold to be functionalized, it is conceivable that derivatives could be synthesized to carry reporter groups, such as fluorescent tags or biotin, to facilitate the study of their interactions with biological systems. These chemical probes could be used to identify new binding partners, visualize cellular localization, and further unravel the biological roles of their targets.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex spirocyclic frameworks remains a significant challenge, prompting a shift towards more efficient and environmentally benign methodologies. Future efforts in synthesizing 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane and its derivatives will likely prioritize green chemistry principles. mdpi.comnih.gov This includes the development of catalytic [3+2] cycloaddition reactions, tandem cyclizations, and multicomponent reactions that maximize atom economy and reduce waste. mdpi.comresearchgate.net
Key research directions include:
Photocatalysis and Organocatalysis: Exploring light-mediated reactions and metal-free catalytic systems can provide milder reaction conditions and unique reactivity pathways for constructing the oxa-diazaspiro[4.5]decane core. mdpi.com
Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability, facilitating the rapid synthesis of compound libraries for screening purposes.
Bio-catalysis: Employing enzymes as catalysts can offer unparalleled stereoselectivity, a critical factor in the biological activity of chiral spirocyclic molecules.
Table 1: Comparison of Synthetic Methodologies for Spirocyclic Compounds
| Methodology | Traditional Approaches | Emerging Sustainable Approaches |
|---|---|---|
| Catalysts | Often rely on stoichiometric reagents or heavy metal catalysts. mdpi.com | Utilize photocatalysts, organocatalysts, or enzymes. mdpi.comnih.gov |
| Conditions | May require harsh conditions (high temperature/pressure). | Typically proceed under mild, ambient conditions. mdpi.comresearchgate.net |
| Efficiency | Often involve multi-step syntheses with protection/deprotection steps. | Focus on one-pot, tandem, or multicomponent reactions to improve step economy. mdpi.com |
| Byproducts | Can generate significant amounts of chemical waste. | Designed to maximize atom economy and minimize waste streams. mdpi.com |
Advanced Computational Design and Predictive Modeling for Structure Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. researchgate.net For this compound, advanced computational modeling will be instrumental in optimizing its structure for enhanced potency and selectivity against specific biological targets. Techniques like Density Functional Theory (DFT) can be used to understand the stability and reactivity of synthesized compounds, providing crucial feedback for synthetic chemists. rsc.org
Future computational efforts will likely focus on:
Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins to guide the rational design of spirocyclic inhibitors that fit precisely into the binding site.
Pharmacophore Modeling: Identifying the key structural features of the spiro[4.5]decane scaffold responsible for biological activity to design more effective analogs.
ADME/Tox Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, allowing for early-stage deselection of compounds with unfavorable properties.
Table 2: Application of Computational Tools in Spirocycle Optimization
| Computational Tool | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Optimizing substitutions on the benzyl (B1604629) or piperidine (B6355638) rings for improved target affinity. |
| Quantum Mechanics (e.g., DFT) | Calculates electronic structure and predicts molecular properties like stability. rsc.org | Verifying the stability of novel, computationally designed derivatives before synthesis. rsc.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess conformational flexibility and binding stability. | Understanding how the spirocyclic core interacts with its biological target over time. |
| Machine Learning / AI | Develops predictive models for bioactivity and physicochemical properties from large datasets. | Prioritizing synthetic targets from a virtual library of thousands of potential derivatives. |
Broadening the Scope of Structural Diversity within the Spiro[4.5]decane Class
While the spiro[4.5]decane framework shows significant scaffold diversity, the number of explored ring combinations and substitution patterns remains limited. nih.govresearchgate.net A key future direction is to systematically expand the chemical space around the this compound core. Diversity-Oriented Synthesis (DOS) strategies will be crucial for generating libraries of structurally novel and complex spirocycles. nih.gov
Areas for expansion include:
Modification of the N-Benzyl Group: Replacing the benzyl moiety with a wide range of aromatic, heteroaromatic, or aliphatic groups to probe structure-activity relationships (SAR).
Substitution on the Spirocyclic Core: Introducing functional groups at various positions on the piperidine or pyrrolidine (B122466) rings to modulate properties like solubility, cell permeability, and target binding.
Scaffold Hopping: Altering the core structure itself, for instance, by changing the ring sizes (e.g., to spiro[4.4] or spiro[5.5] systems) or the identity and position of the heteroatoms. mdpi.comnih.gov
Table 3: Potential Diversification Points of this compound
| Position/Region | Type of Modification | Potential Impact |
|---|---|---|
| N9-Benzyl Group | Substitution on the phenyl ring; replacement with other cyclic or acyclic groups. | Modulate target binding affinity and selectivity. |
| N2-Position | Introduction of various substituents. | Alter physicochemical properties and explore new interaction vectors. |
| Piperidine Ring | Substitution at carbons 7, 8, or 10. | Fine-tune molecular conformation and solubility. |
| Pyrrolidine Ring | Substitution at carbons 1, 3, or 4. | Influence the rigidity and 3D shape of the scaffold. |
Integration with High-Throughput Screening for Novel Target Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against numerous biological targets. nih.govewadirect.com Integrating libraries of this compound derivatives with HTS platforms can uncover entirely new therapeutic applications. nih.gov This process involves screening for "hits"—compounds that show activity against a specific target—which can then be optimized into lead candidates. nih.gov
Future research will benefit from:
Phenotypic Screening: Testing compound libraries in cell-based assays to identify molecules that produce a desired physiological effect, without a priori knowledge of the specific molecular target.
Target-Based Screening: Screening against panels of known, disease-relevant targets such as kinases, G protein-coupled receptors (GPCRs), and ion channels. nih.gov
High-Content Screening (HCS): Utilizing automated imaging and analysis to assess the effects of compounds on multiple cellular parameters simultaneously, providing richer data from the primary screen.
Table 4: High-Throughput Screening Workflow for Spirocyclic Libraries
| Stage | Description | Key Technologies |
|---|---|---|
| 1. Library Preparation | Synthesis and plating of a diverse library of this compound analogs into microtiter plates. | Automated liquid handlers, parallel synthesis. sigmaaldrich.com |
| 2. Assay Development | Creation of a robust and miniaturized biological assay suitable for automation. | Fluorescence, luminescence, or label-free detection methods. nih.gov |
| 3. Automated Screening | Robotic systems perform the assay by adding compounds to the biological target and measuring the response. nih.gov | Integrated robotics, plate readers, automated incubators. |
| 4. Data Analysis | Informatics tools process the large volume of data to identify statistically significant "hits". springernature.com | LIMS (Laboratory Information Management Systems), data visualization software. |
| 5. Hit Confirmation & Validation | Re-testing primary hits and performing secondary assays to confirm activity and rule out artifacts. | Dose-response curves, orthogonal assays. |
Collaborative Research Initiatives in Spirochemistry and Chemical Biology
The journey of a compound from a synthetic concept to a therapeutic agent is inherently multidisciplinary. Advancing the field of spirochemistry, including the development of this compound, will depend heavily on forming strategic and collaborative research partnerships. mdpi.com These initiatives bring together complementary expertise from different sectors. mdpi.comspirochem.com
Successful future development will require:
Academia-Industry Partnerships: Combining the innovative synthetic chemistry and basic biological research from universities with the drug development and commercialization expertise of pharmaceutical companies.
Contract Research Organizations (CROs): Leveraging specialized CROs for aspects like large-scale synthesis, automated biological screening, and preclinical development can accelerate timelines. selectscience.netpharmiweb.com
Open Science Initiatives: Sharing data and compound libraries through public-private partnerships can foster broader collaboration and prevent duplication of effort, ultimately speeding up the discovery of new medicines.
Table 5: Roles in a Collaborative Spirocycle Drug Discovery Project
| Partner | Primary Role and Expertise | Contribution |
|---|---|---|
| Academic Research Group | Novel synthesis, mechanism of action studies, initial biological characterization. | Design and synthesis of novel spirocyclic scaffolds; publication of foundational research. |
| Pharmaceutical Company | Medicinal chemistry optimization, ADME/Tox profiling, clinical trial execution. | Lead optimization, navigating regulatory pathways, and bringing a drug to market. |
| Contract Research Organization (CRO) | Specialized services such as HTS, chemical process development, and preclinical safety studies. pharmiweb.comspirochem.com | Providing access to advanced platforms and expertise to accelerate project timelines. selectscience.netspirochem.com |
| Computational Chemistry Group | In silico modeling, virtual screening, structure-based design. | Guiding synthetic efforts and prioritizing compounds for screening, saving time and resources. researchgate.net |
Q & A
Q. What are the common synthetic routes for 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane?
The synthesis typically involves reactions between diamines and carbonyl compounds under controlled conditions. For example, refluxing Schiff bases (e.g., 4-dimethylamino-benzylidene derivatives) with spirocyclic intermediates like 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF to isolate the product . Key parameters include solvent choice (dry benzene or THF), temperature (80°C), and stoichiometric ratios of reactants.
Q. Which characterization techniques are essential for confirming the structure of this compound?
Standard methods include:
- Elemental analysis (to verify C, H, N composition) .
- IR spectroscopy (e.g., benzylic C-H stretching bands at ~2900 cm⁻¹, shifted due to electron-withdrawing groups) .
- UV-Vis spectroscopy (to assess conjugation effects in the spiro system) .
- NMR spectroscopy (¹H and ¹³C for confirming spirocyclic connectivity and substituent placement) .
Q. What are the primary biological activities reported for this compound?
While direct data on this compound is limited, structurally related diazaspiro compounds exhibit antimicrobial, anticancer, and enzyme-modulating properties. These activities are often explored via in vitro assays (e.g., enzyme inhibition studies or cell viability tests) using derivatives synthesized via substitution or oxidation reactions .
Advanced Research Questions
Q. How can spectral contradictions (e.g., anomalous IR shifts) be resolved during characterization?
High C-H stretching frequencies in IR spectra may arise from electron-withdrawing groups (e.g., benzyl, oxygen, nitrogen) attached to the benzylic carbon, inducing polarization. Cross-validation with computational methods (DFT calculations for vibrational modes) and X-ray crystallography (to confirm bond lengths/angles) can resolve such discrepancies .
Q. What experimental design strategies optimize the synthesis of derivatives with enhanced bioactivity?
- Factorial design : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions for yield and purity .
- AI-driven optimization : Use tools like COMSOL Multiphysics to simulate reaction pathways and predict outcomes, reducing trial-and-error experimentation .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methyl groups) at specific positions to modulate electronic and steric effects, then screen for activity .
Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?
- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track metabolic pathways or binding sites .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., kinases or proteases) to identify key binding motifs .
- Kinetic assays : Measure inhibition constants (Kᵢ) and binding kinetics (kₒₙ/kₒff) using surface plasmon resonance (SPR) or fluorescence quenching .
Q. What strategies address low yields in spirocyclic ring formation?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during cyclization .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity via controlled dielectric heating .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
